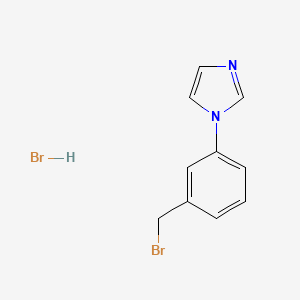

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide

Description

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is a brominated aromatic compound featuring an imidazole ring substituted with a 3-(bromomethyl)phenyl group and stabilized as a hydrobromide salt. The bromomethyl group at the meta position of the phenyl ring enhances electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes. Its hydrobromide salt form improves solubility in polar solvents, which is advantageous for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C10H10Br2N2 |

|---|---|

Molecular Weight |

318.01 g/mol |

IUPAC Name |

1-[3-(bromomethyl)phenyl]imidazole;hydrobromide |

InChI |

InChI=1S/C10H9BrN2.BrH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7H2;1H |

InChI Key |

BQTDXDQWUTWNTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Ring

The imidazole ring can be formed through various methods, including condensation reactions or cyclization of appropriate precursors. For instance, imidazoles can be synthesized from aldehydes and ammonia or amines in the presence of a catalyst.

Introduction of the Bromomethyl Group

The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) as a brominating agent. This reaction often requires a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds in an organic solvent like carbon tetrachloride.

Formation of the Hydrobromide Salt

The hydrobromide salt form is typically achieved by reacting the imidazole derivative with hydrobromic acid (HBr), enhancing solubility and stability.

Analysis and Characterization

Characterization of the synthesized compound would involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity.

| Technique | Expected Data |

|---|---|

| 1H NMR | Signals for imidazole protons, phenyl protons, and the bromomethyl group. |

| 13C NMR | Carbon signals corresponding to the imidazole ring, phenyl ring, and bromomethyl group. |

| IR | Absorption bands indicative of imidazole and phenyl groups. |

Research Findings and Applications

While specific research findings on 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide are limited, its potential applications in medicinal chemistry are significant due to the reactivity of the bromomethyl group and the biological importance of the imidazole ring. These compounds can be used to develop new therapeutic agents by forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products:

Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted imidazoles.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 1-(3-methylphenyl)-1H-imidazole.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that imidazole derivatives, including 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against Gram-negative and Gram-positive bacteria. The compound demonstrated effectiveness in overcoming resistance to traditional antibiotics such as metronidazole, particularly against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer activity of imidazole derivatives has been extensively studied. In vitro assays have indicated that compounds similar to 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These compounds interact with specific cellular pathways, making them promising candidates for further development in cancer therapeutics .

Synthesis and Characterization

Synthesis Methods

The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. Mechanochemical methods have been employed to enhance yields and reduce reaction times, demonstrating the compound's versatility in synthetic applications .

Characterization Techniques

Characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the compound, ensuring its suitability for further applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide against various pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 5 | 85 | 10 |

| 10 | 70 | 25 |

| 20 | 40 | 50 |

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of DNA function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide (CAS 1423032-64-7)

- Structure : A 3-bromopropyl chain replaces the bromomethylphenyl group.

- Properties : The longer alkyl chain increases hydrophobicity compared to the aromatic bromomethyl group in the target compound. This reduces polarity but may enhance membrane permeability in biological systems. The hydrobromide salt retains moderate solubility in polar solvents .

- Synthesis : Likely involves alkylation of imidazole with 1,3-dibromopropane, contrasting with the target compound’s aryl bromination or Suzuki coupling strategies.

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 300849-76-7) Structure: A ketone bridges the imidazole and 3-bromophenyl groups. Properties: The ketone introduces strong electron-withdrawing effects, reducing nucleophilicity at the imidazole ring compared to the target compound. Predicted boiling point: 414.9±47.0°C; density: 1.49±0.1 g/cm³ . Applications: Useful in catalysis or as a ligand due to the planar ketone-imidazole system.

1-(3-Bromo-2,3-diphenyl-2-propenyl)-1H-imidazole (CAS 88427-06-9)

- Structure : A propenyl chain with bromine and two phenyl groups attached to the imidazole.

- Properties : The bulky diphenylpropenyl group sterically hinders reactions at the imidazole nitrogen. Molecular weight: 339.23 g/mol, higher than the target compound (283.99 g/mol) .

Core Heterocycle Variations

2-(3-Bromophenyl)-1H-benzo[d]imidazole

- Structure : Benzimidazole fused with a benzene ring and substituted at C2 with 3-bromophenyl.

- Properties : Increased aromaticity and rigidity compared to the target compound. Exhibits enhanced thermal stability, with applications in optoelectronics .

- Synthesis : Condensation of 1,2-phenylenediamine with 3-bromobenzaldehyde in acetic acid .

5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole Structure: Dibrominated benzimidazole with an ethyl group. The ethyl group improves solubility in organic solvents .

Physicochemical Properties

Biological Activity

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a bromomethyl group on a phenyl moiety. Its molecular formula is with a molar mass of approximately 318.01 g/mol. The presence of the bromomethyl group enhances its electrophilic properties, making it suitable for various chemical transformations.

Biological Activities

1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with imidazole rings are often studied for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.

- Anticancer Potential : Research has shown that derivatives of imidazole can exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition : The compound's ability to act as an electrophile allows it to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for developing enzyme inhibitors in drug design .

The biological activity of 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide can be attributed to its interaction with specific molecular targets:

- Electrophilic Interactions : The bromomethyl group can react with nucleophiles in proteins and nucleic acids, leading to modifications that may alter biological functions .

- Cellular Pathways : Studies have indicated that imidazole derivatives may interfere with cellular pathways such as apoptosis and cell cycle regulation, contributing to their anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(3-(Bromomethyl)phenyl)-1H-imidazole hydrobromide:

- Anticancer Activity : A study evaluated various imidazole derivatives against human cancer cell lines, reporting IC50 values ranging from 0.69 to 22 µM. These findings suggest that structural modifications can significantly enhance anticancer potency .

- Antimicrobial Efficacy : In vitro testing showed that certain imidazole derivatives exhibited notable antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in treating infections.

Comparative Analysis

The following table summarizes the biological activities and unique features of structurally similar compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(2-(Bromomethyl)phenyl)-1H-imidazole hydrobromide | 1234567-89-0 | Antimicrobial, Anticancer | Lacks a phenyl group; simpler structure |

| 1-Methyl-1H-imidazole hydrobromide | 1266193-16-1 | Moderate Anticancer | Contains a methyl group instead of bromomethyl |

| 2-(Bromomethyl)-imidazo[1,2-a]pyridine | 1234567-89-0 | Antimicrobial | Features a pyridine ring instead of phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.